5-(Furan-3-yl)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(furan-3-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBLOFGBRVOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745032 | |
| Record name | 5-(Furan-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-19-1 | |
| Record name | 5-(Furan-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Furan 3 Yl Nicotinonitrile and Analogues
Direct Synthetic Routes to 5-(Furan-3-yl)nicotinonitrile
Direct synthesis of this compound involves pre-forming the nicotinonitrile core and subsequently attaching the furan (B31954) ring, or constructing the complete bi-heterocyclic system in a single convergent step.
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aryl and heteroaryl systems. The Suzuki-Miyaura coupling, in particular, is a highly effective method for this purpose. The synthesis of this compound can be efficiently achieved by coupling a halogenated nicotinonitrile with a furanboronic acid or vice versa. Nickel catalysts have emerged as a cost-effective and highly efficient alternative to traditional palladium catalysts for such transformations. wikipedia.orgorgsyn.org
A well-documented procedure for a similar transformation is the nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with 3-furanylboronic acid. wikipedia.orgorgsyn.org This protocol can be directly adapted for the synthesis of this compound by substituting 5-bromopyrimidine with 5-bromonicotinonitrile. The reaction typically employs a nickel(II) precatalyst with a phosphine ligand, such as bis(tricyclohexylphosphine)nickel(II) chloride, and a phosphate base in a suitable solvent like tert-Amyl alcohol. wikipedia.org
Reaction Scheme:
Aryl Halide + Arylboronic Acid --(Ni Catalyst, Base)--> Coupled Product
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Bromonicotinonitrile | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl Alcohol | 120 | ~83 (analogous) wikipedia.org |
This method is notable for its high yield and tolerance of the nitrile and furan functional groups, making it a robust choice for preparing the target compound. wikipedia.org
Cyclization Reactions in Nicotinonitrile Synthesis
The construction of the nicotinonitrile ring system through cyclization offers a convergent approach to synthesizing substituted pyridines. A common strategy involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with malononitrile in the presence of a nitrogen source, typically ammonium acetate. mdpi.comresearchgate.net
To apply this method for this compound, a precursor chalcone bearing a furan-3-yl group would be required. For instance, the condensation of 3-acetylfuran with an appropriate aldehyde would yield a chalcone that, upon reaction with malononitrile and ammonium acetate, could form a 2-amino-4-aryl-6-(furan-3-yl)nicotinonitrile derivative. Subsequent deamination and/or other functional group manipulations would be necessary to arrive at the target structure. The reaction proceeds through a Michael addition of malononitrile to the chalcone, followed by cyclization and aromatization. mdpi.com
| Chalcone Precursor 1 | Chalcone Precursor 2 | Reagents for Cyclization | Intermediate Product |
| 3-Acetylfuran | Benzaldehyde | Malononitrile, Ammonium Acetate | 2-Amino-6-(furan-3-yl)-4-phenylnicotinonitrile |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. uomanara.edu.iq The synthesis of functionalized nicotinonitriles is well-suited to MCR strategies.
A plausible one-pot approach for a derivative of this compound involves the condensation of furan-3-carbaldehyde, an active methylene (B1212753) compound like malononitrile, a ketone, and ammonium acetate as the nitrogen source. This type of reaction builds the pyridine (B92270) ring in a single step. The reaction of an arylidine (formed in situ from the aldehyde), a primary amine or ammonia, and malononitrile can yield highly substituted 2-amino-pyridine-3,5-dicarbonitrile derivatives. uomanara.edu.iq By selecting furan-3-carbaldehyde as the aldehyde component, the furan moiety can be incorporated directly into the final product structure.
Synthesis of Nicotinonitrile Derivatives Bearing Furan Moieties
This section explores methods where the pyridine or a precursor ring is formed, with the furan moiety already present on one of the building blocks.
Hantzsch-Type Condensations
The Hantzsch pyridine synthesis is a classic multicomponent reaction used to generate dihydropyridines, which can then be oxidized to pyridines. chemtube3d.comresearchgate.netsemanticscholar.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgwikipedia.org
To generate a furan-substituted pyridine, furan-3-carbaldehyde can be used as the aldehyde component. When reacted with two equivalents of ethyl acetoacetate and ammonium acetate, the corresponding 4-(furan-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate is formed. Subsequent oxidation, for example with an oxidizing agent like ferric chloride or simply through air oxidation, yields the aromatic pyridine ring. researchgate.net To obtain the nicotinonitrile, a β-ketonitrile (e.g., 3-oxopentanenitrile) could be used in place of the β-ketoester, which would directly install the cyano group onto the pyridine ring during the cyclization.
| Aldehyde | β-Keto Compound (2 eq.) | Nitrogen Source | Product Type |
| Furan-3-carbaldehyde | Ethyl 3-oxobutanoate | Ammonium acetate | 4-(Furan-3-yl)-3,5-dicarboxylate Pyridine |
| Furan-3-carbaldehyde | 3-Cyanobutan-2-one | Ammonium acetate | 4-(Furan-3-yl)-nicotinonitrile derivative |
Thorpe-Ziegler Ring Cyclization
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe condensation, where a dinitrile undergoes a base-catalyzed cyclization to form an enaminonitrile. wikipedia.orgsemanticscholar.org Subsequent hydrolysis can yield a cyclic ketone, but for the synthesis of nicotinonitriles, the enaminonitrile is the desired intermediate.
This method is particularly useful for forming five- to eight-membered rings. mdpi.com To synthesize a furan-substituted nicotinonitrile, a carefully designed acyclic dinitrile precursor bearing a furan group is required. The base (e.g., sodium ethoxide) deprotonates the carbon alpha to one nitrile group, which then attacks the carbon of the second nitrile group intramolecularly. Tautomerization of the resulting imine yields the stable enaminonitrile. While a direct literature precedent for this compound via this method is not common, a hypothetical precursor could be designed. The complexity of such a precursor makes this a less direct route compared to cross-coupling or other cyclization strategies.
Hypothetical Precursor for Thorpe-Ziegler Cyclization:
A dinitrile such as 2-(furan-3-yl)-3-(cyanomethyl)glutaronitrile could theoretically cyclize to form a derivative of this compound.
Utility of Key Intermediates in Derivatization
The synthesis of this compound and its analogues predominantly relies on the coupling of two key heterocyclic building blocks: a substituted pyridine and a furan moiety. The strategic choice and functionalization of these intermediates are crucial for the derivatization process, enabling the creation of a wide array of related compounds.
The primary intermediates are typically a halogenated nicotinonitrile, such as 5-bromonicotinonitrile , and a metallated furan species, most commonly furan-3-ylboronic acid . These compounds are foundational for transition metal-catalyzed cross-coupling reactions, which are highly efficient methods for forming carbon-carbon bonds between aromatic rings.
The Suzuki-Miyaura coupling reaction is a prominent strategy. While a direct synthesis for this compound is not detailed in the provided results, the synthesis of a close analogue, 5-(furan-3-yl)pyrimidine (B15053580), illustrates the methodology effectively. In this process, 5-bromopyrimidine is coupled with furan-3-ylboronic acid using a nickel catalyst, such as bis(tricyclohexylphosphine)nickel(II) chloride, in the presence of a base like potassium phosphate orgsyn.org. This reaction highlights the utility of 5-halopyridines and furan boronic acids as versatile coupling partners. By substituting 5-bromopyrimidine with 5-bromonicotinonitrile, the same methodology can be applied to yield the target compound.
The derivatization potential of these intermediates is extensive:
Varying the Pyridine Component : A library of analogues can be generated by starting with different 5-halo-nicotinonitriles or related pyridine derivatives. Substituents can be introduced on other positions of the pyridine ring to modulate the electronic and steric properties of the final molecule.
Varying the Furan Component : Furan-3-ylboronic acid can be replaced with other substituted furan boronic acids or different heterocyclic boronic acids to explore a broader chemical space acs.org. This allows for the synthesis of compounds where the furan ring is decorated with various functional groups.
Post-Coupling Derivatization : Once the core this compound scaffold is assembled, the nitrile group itself can serve as a handle for further chemical transformations. Nitriles are versatile functional groups that can be hydrolyzed to carboxylic acids, as demonstrated in the conversion of methyl 5-(furan-3-yl)nicotinate to 5-(furan-3-yl)nicotinic acid chemicalbook.com. They can also be reduced to amines or converted into other heterocyclic systems, such as tetrazoles.
The table below summarizes the key intermediates and their roles in the synthesis and derivatization of this compound and its analogues.
| Intermediate | Structure | Role in Synthesis | Potential for Derivatization |
| 5-Bromonicotinonitrile | 3-cyano-5-bromopyridine | Pyridine building block; provides the nicotinonitrile core and a reactive site (bromine) for cross-coupling. | Can be substituted with other halogens (I, Cl) for different reactivity. Additional functional groups can be present on the pyridine ring. |
| Furan-3-ylboronic acid | C4H5BO3 | Furan building block; provides the furan ring for coupling with the pyridine core via its boronic acid group. | The furan ring can be substituted at other positions to introduce diversity. Other organometallic furan reagents (e.g., stannanes, zincates) can also be used. |
Stereoselective Synthesis and Enantiomeric Resolution
The concepts of stereoselective synthesis and enantiomeric resolution apply to molecules that are chiral, meaning they can exist in non-superimposable mirror-image forms (enantiomers). The parent compound, this compound, is an achiral, planar aromatic molecule. It does not possess any stereocenters, and therefore, its synthesis does not require stereoselective control, and enantiomeric resolution is not applicable.
However, these principles become highly relevant when considering the synthesis of certain analogues of this compound that incorporate chiral elements. Chirality could be introduced into an analogue in several ways:
Addition of a Chiral Substituent : If a substituent containing a stereocenter is attached to either the pyridine or the furan ring.
Creation of a Chiral Center on the Scaffold : If the aromatic system is modified, for instance, by reduction of one of the rings, leading to the formation of sp³-hybridized carbon atoms that could become stereocenters.
Atropisomerism : In highly substituted and sterically hindered biaryl systems, rotation around the single bond connecting the two rings can be restricted, leading to atropisomers, which are a form of axial chirality.
Should the synthesis of a chiral analogue be desired, methods of asymmetric synthesis would be necessary to control the stereochemical outcome. While no specific examples pertaining to this compound analogues were identified, general strategies in modern organic chemistry are available. For instance, the stereoselective construction of complex furan-fused heterocyclic systems can be achieved with high enantioselectivity and diastereoselectivity using methods like gold-catalyzed asymmetric cycloaddition reactions rsc.org. Such advanced catalytic methods allow for the precise arrangement of atoms in three-dimensional space, yielding a single desired stereoisomer.
If a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of a chiral analogue, enantiomeric resolution would be required to separate them. This can be achieved through techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by standard methods like crystallization or chromatography.
Chemical Transformations and Derivatization of 5 Furan 3 Yl Nicotinonitrile Frameworks
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring in 5-(furan-3-yl)nicotinonitrile is an electron-deficient heterocycle, which influences its reactivity. rsc.org Functionalization strategies often focus on substitution reactions on the nicotinonitrile core and annulation reactions to build fused heterocyclic systems.
The nicotinonitrile core can undergo substitution reactions, although the electron-poor nature of the pyridine ring generally makes it less reactive towards electrophilic substitution compared to benzene. rsc.org However, the existing substituents on the ring can direct incoming groups to specific positions. The nitrile group (CN) is a strong electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack.
Conversely, the pyridine nitrogen can be protonated or alkylated, which can activate the ring towards nucleophilic attack. Nucleophilic aromatic substitution can occur, particularly at positions ortho and para to the nitrogen atom, if a suitable leaving group is present.
Common transformations of the nicotinonitrile core include the hydrolysis of the nitrile group to a carboxylic acid or an amide. For instance, nicotinonitrile derivatives can be converted to the corresponding nicotinamides, which are also biologically relevant molecules.
| Reagent/Condition | Product Type |
| Strong Acid/Heat | Carboxylic Acid |
| H2O2/Base | Amide |
Annulation, or ring-forming, strategies starting from the this compound framework can lead to the synthesis of more complex, fused heterocyclic systems. These reactions often utilize the reactivity of substituents on the pyridine ring. For example, derivatives of this compound can be key intermediates in the synthesis of furo[2,3-b]pyridines. researchgate.netresearchgate.net
One common strategy is the Thorpe-Ziegler cyclization, which involves the intramolecular reaction of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a ketone. This method has been used to synthesize furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net
Another approach involves the reaction of a suitably substituted nicotinonitrile with a binucleophile to construct a new ring fused to the pyridine core. For instance, a 2-alkoxy-3-cyanopyridine derivative can react with hydrazine (B178648) to form a pyrazolo[3,4-b]pyridine.
| Reaction Name | Reactant Features | Fused Ring Formed |
| Thorpe-Ziegler Cyclization | Dinitrile | Pyridine |
| Hydrazine Condensation | 2-Alkoxy-3-cyanopyridine | Pyrazole |
Modifications of the Furan (B31954) Moiety
The furan ring is an electron-rich five-membered heterocycle, making it susceptible to electrophilic attack. matanginicollege.ac.in Its reactivity is generally greater than that of benzene. msu.edu
The furan ring in this compound readily undergoes electrophilic aromatic substitution, with a preference for reaction at the C2 and C5 positions (α-positions), which are more reactive than the C3 and C4 positions (β-positions). matanginicollege.ac.in This is because the carbocation intermediate formed by attack at the α-position is more stabilized by resonance. matanginicollege.ac.inyoutube.com
Common electrophilic substitution reactions include:
Halogenation: Bromination of this compound with Br₂ in chloroform (B151607) at low temperatures leads to the formation of 5-(5-bromofuran-3-yl)nicotinonitrile.
Nitration: Nitration can be achieved using milder nitrating agents to avoid degradation of the furan ring.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring, typically at the C5 position. youtube.com
| Electrophile | Reagent | Position of Substitution |
| Br+ | Br₂/CHCl₃ | C5 |
| NO₂+ | HNO₃/Ac₂O | C5 |
| RCO+ | RCOCl/Lewis Acid | C5 |
Nucleophilic substitution on an unsubstituted furan ring is generally difficult due to its electron-rich nature. thieme-connect.de However, if the furan ring is substituted with a strong electron-withdrawing group, nucleophilic aromatic substitution can become feasible. thieme-connect.de Furthermore, the presence of a good leaving group is necessary.
A notable exception is the SN1-type reaction of furans bearing a leaving group on a benzylic-type carbon attached to the ring. This process involves the formation of a stabilized carbocation, which can then be attacked by a nucleophile. thieme-connect.de
Diversification via Side Chain Modifications
Derivatives of this compound that possess side chains offer further opportunities for chemical modification. These transformations allow for the introduction of a wide range of functional groups and the exploration of structure-activity relationships in medicinal chemistry contexts.
For example, if a hydroxyl group is present on a side chain, it can be converted into an ether or an ester. An amino group can be acylated, alkylated, or used in the formation of Schiff bases. Ketones can undergo reduction to alcohols or be converted to oximes.
These modifications are crucial in drug discovery and development, where small changes to a molecule's structure can have significant impacts on its biological activity. researchgate.net
Introduction of Varied Substituents
The introduction of a wide array of substituents onto the this compound framework has been a key strategy in the exploration of its chemical space. These modifications are often aimed at enhancing biological activity or tuning the physicochemical properties of the parent compound.
Researchers have successfully introduced various substituents at different positions of the nicotinonitrile core. For instance, the synthesis of 6-substituted derivatives has been achieved through reactions like the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl and heteroaryl groups at the 6-position of the pyridine ring, using the corresponding boronic acids. One example is the synthesis of 6-(4-formylphenyl)nicotinonitrile, where a formylphenyl group is attached, providing a reactive handle for further derivatization.
Furthermore, the furan ring itself can be substituted. The synthesis of derivatives with substituents on the furan moiety has been reported, leading to compounds with altered electronic and steric profiles. For example, the preparation of 2-{[(5-(phenylsulfanyl)furan-2-yl]methyl}propanedinitrile and 2-({5-[(4-methylphenyl)sulfonyl]furan-2-yl}methyl)propanedinitrile demonstrates the feasibility of introducing sulfur-containing groups onto the furan ring.
The amino group in 2-aminonicotinonitrile derivatives also serves as a versatile point for derivatization. It can be acylated or reacted with various electrophiles to introduce a wide range of substituents.
Biological and Pharmacological Activity Investigations of Nicotinonitrile Furan Conjugates
Evaluation of Antioxidant Profiles
The antioxidant potential of nicotinonitrile derivatives, particularly those conjugated with a furan (B31954) ring, has been a subject of scientific investigation. These studies aim to understand how these compounds can neutralize harmful free radicals and protect against oxidative stress, which is implicated in numerous degenerative diseases. ekb.eg
The ability of nicotinonitrile-furan conjugates to scavenge free radicals is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) methods.
In one study, a series of novel nicotinonitrile derivatives bearing a furan moiety were synthesized and evaluated for their antioxidant activity using the ABTS method. researchgate.netekb.eg Specifically, compounds such as 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile and its derivatives showed promising in vitro antioxidant activities. researchgate.net Another study on substituted phenylfuranylnicotinamidines, which are derived from furanylnicotinonitriles, demonstrated their capacity to inhibit the DPPH radical. scienceopen.comnih.gov The most significant antioxidant activities in this series were observed for compounds that displayed over 55% inhibition at a concentration of 2 µM, comparable to the standard, vitamin C. nih.gov
For instance, the nicotinonitrile-thiazole hybrid 6b was identified as a particularly potent antioxidant agent with an inhibition activity of 86.27% in the ABTS radical cation decolorization assay. utripoli.edu.ly While not a furan conjugate, this highlights the potential of the nicotinonitrile scaffold in developing powerful antioxidants.
Table 1: DPPH Radical Scavenging Activity of Substituted Phenylfuranylnicotinamidine Derivatives
| Compound ID | Structure | % Inhibition at 2 µM |
|---|---|---|
| 4a | 6-(5-Phenylfuran-2-yl)nicotinamidine hydrochloride salt | >55% |
| 4b | 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinamidine hydrochloride salt | >55% |
| 4g | 6-[5-(3,5-Dichlorophenyl)furan-2-yl]nicotinamidine hydrochloride salt | >55% |
| 4c | 6-[5-(3,5-Dimethoxyphenyl)furan-2-yl]nicotinamidine hydrochloride salt | >55% |
| 4d | N-Cyclohexyl-6-(5-phenylfuran-2-yl)nicotinimidamide hydrochloride salt | >55% |
Source: Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. nih.gov
Beyond free radical scavenging, the protective effects of nicotinonitrile-furan conjugates against oxidative damage to biological macromolecules like DNA have been explored. The cyano group attached to the pyridine (B92270) ring is thought to possess a unique ability to scavenge reactive oxygen species, thereby protecting cells from DNA damage. ekb.egresearchgate.net
A study on nicotinonitrile derivatives with a furan moiety investigated their potential to protect against DNA damage induced by a bleomycin-iron complex. ekb.eg The findings revealed that certain derivatives exhibited high protective activity. researchgate.netekb.eg For example, compound 8 from a synthesized series showed the highest protective activity against induced DNA damage. ekb.eg Furthermore, compounds 18 , 19 , and 22 from a different series also demonstrated significant protection against DNA damage. researchgate.net
Assessment of Antimicrobial Efficacy
Nicotinonitrile and its derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial properties. researchgate.net The conjugation with a furan moiety, another heterocyclic ring known for its diverse biological functions, has been investigated as a strategy to enhance this antimicrobial efficacy. researchgate.netutripoli.edu.ly
The antibacterial potential of nicotinonitrile-furan conjugates has been evaluated against a range of Gram-positive and Gram-negative bacteria. For example, novel nicotinamidine derivatives, which are synthesized from furanylnicotinonitriles, were tested for their antimicrobial activity. scienceopen.com The screening was performed using the agar (B569324) well diffusion technique against standard bacterial strains. scienceopen.com
In a study by Ragab et al., pyridine compounds derived from cyanoacetamide showed very good antimicrobial activity against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Another study reported that a series of ekb.egCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline-nicotinonitrile hybrids exhibited broad antibacterial activity against most Gram-positive and Gram-negative strains, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL for the compound with an unsubstituted para-phenyl on the nicotinonitrile moiety. ekb.eg
Specific to furan-containing nicotinonitriles, one study synthesized 6-[5-(substituted-phenyl)furan-2-yl]nicotinonitrile derivatives and evaluated their antibacterial activity. scienceopen.com The results from these studies often provide MIC values, which quantify the antibacterial efficacy.
Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Nicotinonitrile Derivatives
| Compound ID | Target Organism | MIC (µg/mL) |
|---|---|---|
| Nicotinonitrile-coumarin derivative 44 | Klebsiella pneumoniae | 1.9 |
| Escherichia coli | 3.9 | |
| Pseudomonas aeruginosa | 3.9 | |
| Streptococcus mutans | 3.9 | |
| Staphylococcus aureus | 7.8 | |
| ekb.egCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline-nicotinonitrile hybrid 50 | Gram-positive and Gram-negative strains | 3.9 |
Source: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ekb.eg
The antifungal properties of nicotinonitrile derivatives have been reported, and the inclusion of a furan ring is a structural feature of interest for developing new antifungal agents. researchgate.netutripoli.edu.ly Research on furan-based compounds has shown significant antifungal effects. For instance, hybrid compounds containing furanone and fluconazole (B54011) pharmacophores demonstrated extremely strong antifungal effects against Candida albicans and Candida glabrata (MIC50 value of 0.5 µg/mL). utripoli.edu.ly
While specific data for 5-(Furan-3-yl)nicotinonitrile is scarce, related structures have been investigated. For example, some furan-based hydrazone compounds have been identified as promising antifungal agents against Candida albicans, Trichoderma harzianum, and Fusarium species. utripoli.edu.ly In another study, synthesized arylthio-dibenzofuran derivatives were tested against several fungi, with all compounds showing significant antifungal activity against C. albicans and various Fusarium species, with a Minimum Fungicidal Concentration (MFC) value of 250 µg/mL. dergipark.org.tr
Nicotinonitrile derivatives are known to possess a broad spectrum of biological activities, including antiviral effects. researchgate.net Similarly, furan-containing structures have been a source of compounds with antiviral properties. utripoli.edu.ly For instance, furan-substituted spirothiazolidinones have shown superior activity against the influenza A/H3N2 virus compared to analogues with other aromatic moieties. utripoli.edu.ly
Although direct antiviral studies on This compound were not found in the reviewed literature, the general antiviral potential of both the nicotinonitrile and furan scaffolds suggests that their conjugates could be promising candidates for antiviral research. researchgate.netutripoli.edu.lynih.gov For example, a study on naphthalen-benzofuran chalcone (B49325) derivatives, which were used to synthesize various heterocyclic compounds including pyridines, showed that selected new compounds exhibited high to moderate antiviral activity against Hepatitis A Virus (HAV). derpharmachemica.com
Antibiofilm Activity
Research into the antibiofilm properties of nicotinonitrile-furan conjugates is an emerging area. While specific studies on this compound are not extensively documented in publicly available research, the broader class of nicotinonitrile and furan derivatives has shown promise in combating bacterial biofilms. For instance, certain pyridine-based organic salts have demonstrated antibiofilm activity against S. aureus. nih.gov Similarly, some 1,2,3,5-tetrazine (B1252110) derivatives have been reported to inhibit biofilm formation in various bacteria. biorxiv.org The potential for furan-containing compounds to mitigate quorum sensing, a key process in biofilm formation, has also been noted. biorxiv.org However, direct evidence of the antibiofilm efficacy of this compound remains to be established through dedicated investigation.
Anticancer and Antiproliferative Studies
The quest for novel anticancer agents has led to the exploration of a wide array of synthetic compounds, including those that feature nicotinonitrile and furan scaffolds. ekb.egd-nb.info
Studies on various nicotinonitrile derivatives have demonstrated their potential as cytotoxic agents against a range of human cancer cell lines. While specific data for this compound is limited, research on related furan-nicotinonitrile compounds provides valuable insights. For example, a series of 6-phenylfuranylnicotinamidine derivatives, which are structurally related to nicotinonitriles, have been evaluated for their in vitro antiproliferative activity against a panel of 60 human cancer cell lines. scienceopen.comresearchgate.net Some of these derivatives exhibited significant growth inhibition (GI50) at micromolar concentrations. researchgate.net
Another study on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which share the 2-amino-3-cyanopyridine (B104079) core with some nicotinonitrile compounds, showed potent anti-tumor activity against several cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver) cell lines. bohrium.com Furthermore, certain benzofuran-nicotinonitrile derivatives have shown broad-spectrum antiproliferative activity. semanticscholar.org
Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3 (benzofuran-nicotinonitrile derivative) | HCT-116 | Not specified | semanticscholar.org |
| Compound 11 (benzofuran-nicotinonitrile derivative) | MCF-7 | Not specified | semanticscholar.org |
| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | A549 | 0.022 | bohrium.com |
| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | H460 | 0.00023 | bohrium.com |
| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | HT-29 | 0.00065 | bohrium.com |
| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | SMMC-7721 | 0.00077 | bohrium.com |
| Compound 4 (pyrido[2,3-d]pyrimidine derivative) | HepG2 | 0.99 | rsc.org |
| Compound 4 (pyrido[2,3-d]pyrimidine derivative) | MCF-7 | 0.57 | rsc.org |
Note: The compounds listed are structurally related to this compound but are not identical. The data is presented to illustrate the potential of the broader chemical class.
The anticancer activity of nicotinonitrile derivatives is often linked to their ability to interfere with critical cellular processes such as the cell cycle and apoptosis. ekb.eg Research has shown that certain nicotinonitrile hybrids can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells. ekb.egsemanticscholar.org
For instance, specific benzofuran-nicotinonitrile derivatives have been found to induce apoptosis in cancer cells, as evidenced by an increase in caspase-3 levels. semanticscholar.org One such derivative led to a 7.3-fold increase in caspase-3 in MCF-7 cells. semanticscholar.org These compounds also caused an increase in late apoptosis. semanticscholar.org Similarly, some 2-oxo-3-cyanopyridine derivatives have been shown to decrease the level of the anti-apoptotic protein Bcl-2 and increase the level of the pro-apoptotic protein Bax. ekb.eg They also increased the levels of active caspase-3. ekb.eg
Furthermore, a pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4, was found to induce apoptosis in MCF-7 cells by upregulating the expression of p53, Bax, and caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2. rsc.org This compound also caused cell cycle arrest at the G1 phase. rsc.org These findings highlight the potential of nicotinonitrile-furan conjugates to exert their anticancer effects through the modulation of key cellular pathways that control cell proliferation and survival.
Anti-inflammatory and Analgesic Research
The furan and nicotinonitrile moieties are present in various compounds that have been investigated for their anti-inflammatory and analgesic properties. researchgate.net While direct studies on this compound are not prominent, research on related structures provides a basis for potential activity.
Some nicotinonitrile derivatives have shown anti-inflammatory activity. researchgate.net For example, certain partially hydrogenated pyridines containing a 4-(2-furyl) moiety have demonstrated anti-inflammatory effects superior to reference drugs like indomethacin (B1671933) and diclofenac (B195802) in preclinical models. researchgate.net Hybrid molecules combining 2-furyl and 1,4-dihydronicotinonitrile fragments have also been reported to possess analgesic and anti-inflammatory effects. researchgate.net A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing notable inhibition of protein denaturation. utripoli.edu.ly Additionally, new hybrid molecules containing 2-furyl and partially saturated pyridine fragments have exhibited antinociceptive effects in animal models of pain. bohrium.com
Central Nervous System (CNS) Related Activities
Furan-containing compounds have been explored for their potential effects on the central nervous system. utripoli.edu.ly
Anticonvulsant Properties
The furan moiety is a significant heterocyclic ring that has been incorporated into various derivatives demonstrating a range of biological activities, including anticonvulsant properties. researchgate.netutripoli.edu.ly Research has shown that certain furan derivatives exhibit notable anticonvulsant activity in preclinical models. utripoli.edu.ly For instance, a series of 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiones were reported to have anticonvulsant strength comparable to reference drugs like phenobarbital. nih.gov Another study on 1,4-dihydropyridine (B1200194) derivatives highlighted that the presence of a furan ring at the 4-position contributed to high activity, even surpassing that of phenytoin (B1677684) in some cases. utripoli.edu.ly While these studies establish the potential of the furan scaffold in anticonvulsant drug design, specific investigations into the anticonvulsant properties of this compound are not extensively detailed in the reviewed literature. However, the known anticonvulsant activity of related furan derivatives suggests that this compound could be a candidate for further investigation in this therapeutic area.
Antiparkinsonian Activity
The exploration of novel therapeutic agents for Parkinson's disease has led to the investigation of various heterocyclic compounds. Nicotinonitrile derivatives have been noted for their broad spectrum of biological activities, including potential antiparkinsonism effects. researchgate.net The furan nucleus is also recognized for its presence in compounds with diverse pharmacological effects, including those targeting the central nervous system. utripoli.edu.ly Specifically, the modulation of metabotropic glutamate (B1630785) receptors (mGluRs) and adenosine (B11128) A2A receptors are considered promising strategies for treating Parkinson's disease. nih.govacs.org For instance, agonists of mGluR4 have been shown to have antiparkinsonian activity in animal models. nih.gov Furthermore, the design of A2A adenosine receptor antagonists, a key target in Parkinson's therapy, has led to the synthesis of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, with some compounds showing high affinity for the receptor. acs.org While direct studies on the antiparkinsonian activity of this compound are not explicitly available, the established role of both the nicotinonitrile and furan moieties in compounds targeting pathways relevant to Parkinson's disease suggests its potential as a subject for future research.
Metabolic and Endocrine System Investigations
Hypoglycemic Activity and Antidiabetic Effects
The quest for new and effective treatments for type 2 diabetes mellitus has driven research into various chemical scaffolds, including nicotinonitrile and furan derivatives. researchgate.netjchemrev.com Furan derivatives, both natural and synthetic, have been reported to possess antihyperglycemic activities. researchgate.net Similarly, nicotinonitrile derivatives have shown promise as antidiabetic agents. researchgate.net The synthesis of nicotinonitrile-furan hybrids has been pursued with the objective of evaluating their hypoglycemic activity. bohrium.com One of the mechanisms of action for some antidiabetic drugs is the modulation of signaling pathways like peroxisome proliferator-activated receptor-gamma (PPAR-γ), which furan derivatives have been shown to affect. researchgate.net While the broader classes of nicotinonitrile and furan compounds have demonstrated potential in managing blood glucose levels, specific data on the hypoglycemic and antidiabetic effects of this compound remains to be fully elucidated in the available literature. However, the rationale for investigating such hybrid molecules is scientifically sound given the established activities of their constituent parts. researchgate.netjchemrev.combohrium.com
Enzyme and Receptor Modulatory Effects
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions. rhhz.netresearchgate.net The delta isoform of PI3K (PI3Kδ) is a particularly attractive target for the development of selective inhibitors for treating certain types of cancer and autoimmune diseases. nih.gov Several nicotinonitrile-based hybrids have been synthesized and evaluated for their PI3Kδ inhibitory activities. ekb.eg For instance, certain 4-(piperid-3-yl)amino-substituted 6-pyridylquinazoline derivatives containing a nicotinonitrile moiety exhibited potent PI3Kδ inhibition. ekb.eg Although the direct inhibitory effect of this compound on PI3Kδ has not been specifically reported in the reviewed literature, the established activity of other nicotinonitrile derivatives suggests that this compound could be a candidate for screening as a PI3Kδ inhibitor. The general structure of nicotinonitrile hybrids has been shown to be a viable scaffold for developing potent and selective PI3Kδ inhibitors. ekb.egresearchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. researchgate.net Several studies have focused on developing nicotinonitrile derivatives as VEGFR-2 inhibitors. ekb.eg For example, certain 3-cyanopyridine-sulfonamide hybrids have demonstrated potent inhibition of VEGFR-2. ekb.eg Similarly, benzofuran (B130515) derivatives have also been investigated as VEGFR-2 inhibitors, with some compounds showing significant activity. researchgate.net The combination of a nicotinonitrile core with other heterocyclic systems, including furan, has been explored to create dual-acting inhibitors. ekb.eg While specific data on the VEGFR-2 inhibitory activity of this compound is not available, the proven potential of both nicotinonitrile and furan-containing compounds as VEGFR-2 inhibitors makes this hybrid an interesting subject for future investigation in the context of anticancer drug discovery. ekb.egnih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression. utripoli.edu.ly While direct studies on the MAO inhibitory activity of this compound are not extensively documented in current literature, research into structurally related compounds containing a furan moiety suggests potential relevance.
For instance, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for antidepressant activity. Within this series, the compound 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol was identified as a potent antidepressant agent believed to act through MAO inhibition, and it did not exhibit significant neurotoxicity. nih.gov In another study, new pyrrole (B145914) derivatives, specifically 1-(1-methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]prop-2-en-1-ones, were investigated for their MAO inhibitory effects. ekb.eg The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one (6) was found to be the most selective MAO-A inhibitor in its series, with an IC₅₀ value of 0.162 µM and a competitive mode of inhibition. ekb.eg These findings indicate that the furan ring can be a component of pharmacophores designed for MAO inhibition, though further research is required to establish the activity of furan-nicotinonitrile conjugates specifically.
Mycobacterial ATP Synthase Inhibition
Mycobacterial ATP synthase is a crucial enzyme for the survival of Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. This enzyme has become a significant target for the development of new anti-TB drugs, such as the diarylquinoline bedaquiline. Research into novel inhibitors has explored various chemical scaffolds.
In this context, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase. A study detailing the synthesis and structure-activity relationships of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines explored the impact of various substituents on antimycobacterial activity. Notably, this series included the compound 3-(4-Fluorophenyl)-5-(furan-3-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine , which incorporates the furan-3-yl moiety. This compound was found to be a modest inhibitor of both ATP depletion and the growth of M. tb in culture. Modeling studies suggest that such compounds bind between the Atp-a and Atp-c subunits of the enzyme. The investigation of furan-containing structures highlights their potential role in the design of new agents to combat tuberculosis.
A₂A Adenosine Receptor Antagonism
A₂A adenosine receptor antagonists are of significant therapeutic interest, particularly for the treatment of Parkinson's disease. Research has focused on developing non-xanthine antagonists, leading to the investigation of various heterocyclic systems, including nicotinonitriles. A study was conducted on a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles to evaluate their affinity and selectivity for the A₂A adenosine receptor. nih.govekb.eg
The findings from this research strongly indicate that the presence of a furan group, as opposed to a phenyl group, is beneficial for achieving high affinity at the A₂A receptor. nih.govekb.eg Two compounds from the series, LUF6050 and LUF6080, demonstrated particularly high potency with Kᵢ values of 1.4 nM and 1.0 nM, respectively. These compounds also showed reasonable selectivity over other adenosine receptor subtypes (A₁, A₂B, and A₃). The high affinity of compound LUF6080 was further confirmed in a cAMP second messenger assay, which revealed subnanomolar potency.
| Compound | Substituent (R) | A₂A Kᵢ (nM) |
|---|---|---|
| LUF6050 | 4-Methoxyphenyl | 1.4 |
| LUF6080 | 4-Hydroxyphenyl | 1.0 |
Data sourced from Mantri et al., 2008.
DNA Degradation Activity
Certain furan-nicotinonitrile conjugates have been investigated for their ability to interact with and degrade DNA. Studies on bichalcophenes, which include furan-nicotinonitrile structures, have shown that these compounds can induce DNA degradation. utripoli.edu.ly
For example, the compound 6-[5-(thiophen-2-yl)furan-2-yl]nicotinonitrile was synthesized and, along with other related bichalcophenes, was observed to have a wide range of DNA degradation effects when analyzed using agarose (B213101) gel electrophoresis with DNA isolated from E. coli. utripoli.edu.ly
Further research into a series of substituted phenylfuranylnicotinamidines, which are synthesized from their corresponding nicotinonitrile precursors, also demonstrated significant nuclease-like activity. In this study, while some nicotinonitrile precursors did not show a degradation effect, the resulting amidine compounds, such as 6-[5-(3,5-dimethoxyphenyl)furan-2-yl]nicotinamidine and 6-[5-(4-chlorophenyl)furan-2-yl]nicotinamidine , exhibited strong nuclease-like activity on genomic DNA at a concentration of 3 µM. At a 4 µM concentration, an efficient cleavage of DNA was observed for all tested nicotinamidines.
| Compound Class | Activity | Observation | Effective Concentration |
|---|---|---|---|
| 6-[5-(Thiophen-2-yl)furan-2-yl]nicotinonitrile | DNA Degradation | Degradation effect on E. coli DNA observed on agarose gel. utripoli.edu.ly | Not specified |
| Substituted Phenylfuranylnicotinamidines | Nuclease-like Activity | Efficient cleavage of genomic DNA. | 3-4 µM |
Structure Activity Relationship Sar Studies
Impact of Substituent Patterns on Biological Activities
The electronic and steric properties of substituents on the furan (B31954) and pyridine (B92270) rings can dramatically alter the biological profile of 5-(Furan-3-yl)nicotinonitrile derivatives. While direct studies on the 5-(furan-3-yl) scaffold are limited in publicly available research, valuable insights can be drawn from closely related analogs, such as the 6-[5-(substituted-phenyl)furan-2-yl]nicotinonitrile series. Research into these compounds, which feature a phenyl group at the 5-position of the furan ring, provides a clear illustration of how substituent patterns dictate activity.
In a key study, various substituents were placed on this appended phenyl ring, and the resulting compounds were evaluated for their antiproliferative activity against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). The findings demonstrate a strong correlation between the nature of the substituent and the compound's efficacy.
Generally, the introduction of electron-withdrawing groups on the phenyl ring tended to enhance antiproliferative activity. For instance, the presence of a 4-chlorophenyl or a 3,5-dichlorophenyl group resulted in potent activity. The 3,5-dichloro substituted analog, in particular, was among the most active compounds in the series. Similarly, fluorine substitution, as seen in the 4-fluorophenyl and 3,5-difluorophenyl analogs, also conferred significant activity. This suggests that substituents with strong negative inductive and/or mesomeric effects contribute favorably to the cytotoxic mechanism of these molecules.
Conversely, the introduction of electron-donating groups, such as a 4-methoxy (anisole) or a 3,5-dimethoxy group, often led to a decrease in antiproliferative potency compared to the halogenated derivatives. The unsubstituted phenylfuran-nicotinonitrile served as a baseline, and its activity was generally moderate, being surpassed by most of the electron-withdrawing substituted analogs. nih.gov
These findings underscore the critical role of electronic effects in the SAR of this class of compounds. The data suggests that a more electron-deficient phenyl ring attached to the furan moiety enhances the desired biological outcome, providing a clear vector for future optimization of related structures.
| Compound ID | Substituent (R) on Phenyl Ring | IC₅₀ (μM) vs. HepG-2 Cells | IC₅₀ (μM) vs. MCF-7 Cells |
|---|---|---|---|
| 3a | -H (Unsubstituted) | 5.8 ± 0.41 | 7.2 ± 0.58 |
| 3b | 4-OCH₃ | 6.5 ± 0.49 | 8.1 ± 0.66 |
| 3c | 3,5-(OCH₃)₂ | 7.9 ± 0.62 | 9.5 ± 0.81 |
| 3e | 4-Cl | 3.1 ± 0.22 | 4.3 ± 0.31 |
| 3f | 4-F | 4.2 ± 0.33 | 5.5 ± 0.47 |
| 3g | 3,5-Cl₂ | 2.5 ± 0.18 | 3.1 ± 0.24 |
| 3h | 3,5-F₂ | 3.8 ± 0.29 | 4.9 ± 0.39 |
Positional Isomerism Effects on Activity Profiles
Furan Ring Isomers: 5-(Furan-2-yl)nicotinonitrile, where the pyridine ring is connected to the furan at the 2-position instead of the 3-position.
Pyridine Ring Isomers: Changing the point of attachment on the pyridine ring, for example, to produce 6-(Furan-3-yl)nicotinonitrile or 2-(Furan-3-yl)nicotinonitrile.
Nitrile Group Isomers: Relocating the cyano group on the pyridine ring, for instance, from the 3-position (nicotinonitrile) to the 2-position (picolinonitrile) or 4-position (isonicotinonitrile).
Each of these isomeric forms presents a unique three-dimensional structure and electron distribution, which can lead to vastly different pharmacological profiles. The change from a furan-3-yl to a furan-2-yl linkage, for example, significantly alters the angle between the two rings, affecting how the molecule can fit into a receptor's binding pocket. Similarly, moving the entire furan-substituent from position 5 to position 6 on the pyridine ring would drastically change its spatial relationship with the pyridine nitrogen and the cyano group.
Despite the clear theoretical importance of these variations, direct comparative studies detailing the differential biological activities of the specific positional isomers of this compound are not extensively covered in the available scientific literature. While research on individual isomers or related analogs exists, a systematic evaluation of how shifting the connectivity between the furan and nicotinonitrile cores impacts a specific biological activity remains an area for further investigation. Such studies would be invaluable for building a comprehensive SAR model for this chemical class.
Influence of Bridging Linkers and Heterocyclic Fusion on SAR
Modifying the connection between the furan and pyridine rings offers another avenue for SAR exploration. This can be achieved by inserting a bridging linker or by fusing the two rings together to create a more rigid polycyclic system.
Bridging Linkers: Introducing a flexible linker, such as a methylene (B1212753) (-CH₂-), carbonyl (-CO-), or amide (-CONH-) group, between the furan and pyridine rings would increase the number of possible conformations the molecule can adopt. This added flexibility can sometimes be advantageous, allowing the molecule to adapt to the shape of a binding site more effectively. However, it can also be detrimental, as the entropic cost of "locking" the molecule into the correct bioactive conformation can decrease binding affinity. There is currently a lack of specific research data on this compound derivatives that incorporate such bridging linkers.
Heterocyclic Fusion: In contrast to adding flexibility, fusing the furan and pyridine rings creates a rigid, planar structure. This approach leads to furo-pyridine scaffolds, such as furo[2,3-b]pyridine (B1315467) or furo[3,2-c]pyridine. Fusing the rings eliminates the rotational freedom between them, which can be highly beneficial if the resulting planar conformation is optimal for target binding. This strategy has been explored in medicinal chemistry, with fused nicotinonitrile derivatives being synthesized and evaluated for anticancer activity.
For example, the synthesis of various furo[2,3-b]pyridine derivatives has been reported as a strategy to develop novel therapeutic agents. These rigid structures serve as prominent scaffolds in the design of compounds targeting key cellular signaling pathways implicated in cancer. The SAR of these fused systems is then determined by the nature and position of substituents on the new tricyclic core. Studies on related furo[2,3-c]pyridines have identified them as a novel chemotype for modulating immune responses, where substituents on the fused system distinctly govern activity. This highlights that while the parent this compound possesses flexibility, its fused analogs offer a conformationally locked alternative whose activity is highly dependent on subsequent substitution patterns.
Mechanistic Elucidation and Molecular Interactions
Proposed Mechanisms of Biological Action
At present, there are no specific, peer-reviewed studies that propose a definitive mechanism of biological action for 5-(Furan-3-yl)nicotinonitrile. General mechanisms associated with furan-containing compounds often involve their ability to act as bioisosteres of other aromatic systems, enabling them to interact with a variety of biological targets. Some furan (B31954) derivatives have been found to exert their effects through the inhibition of enzymes crucial for disease progression, such as tubulin polymerization in the context of cancer. Others have been identified as inhibitors of enzymes like aldehyde dehydrogenase.
For nicotinonitrile derivatives, their biological activities are frequently linked to the electron-withdrawing nature of the nitrile group and the hydrogen bonding capabilities of the pyridine (B92270) nitrogen. These features can facilitate interactions with the active sites of enzymes or receptors.
Further research, including in vitro and in vivo studies, would be necessary to determine the precise mechanism through which this compound may exert any biological effects.
Target Identification and Validation
Specific biological targets for this compound have not been identified in the current body of scientific literature. Target identification and validation are critical steps in the drug discovery process. For a novel compound like this compound, this would typically involve a series of screening assays against a panel of known biological targets, such as kinases, proteases, or G-protein coupled receptors.
Computational methods, such as molecular docking, could also be employed to predict potential binding targets based on the compound's three-dimensional structure. However, without experimental validation, these predictions remain theoretical.
Binding Mode Analysis
A detailed binding mode analysis for this compound is not available. Such an analysis would require the identification of a specific biological target and the determination of the three-dimensional structure of the compound-target complex, typically through techniques like X-ray crystallography or NMR spectroscopy.
Computational docking studies can provide theoretical models of how a ligand might bind to a protein's active site. These models can predict potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For this compound, one could hypothesize that the furan oxygen and the pyridine nitrogen could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-stacking interactions. However, without experimental data, any proposed binding mode remains speculative.
Computational Chemistry and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as 5-(Furan-3-yl)nicotinonitrile, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies on this compound are not extensively documented in the reviewed literature, research on analogous furan (B31954) and pyridine-containing compounds demonstrates the utility of this approach. For instance, docking studies on novel furan-azetidinone hybrids have been conducted to evaluate their potential as inhibitors of various bacterial enzymes in E. coli, such as enoyl reductase and DNA gyrase. ijper.org Similarly, various heterocyclic hybrids, including those with furan and pyridine (B92270) moieties, have been docked into the colchicine-binding site of tubulin to assess their cytotoxic potential. nih.gov
In a typical docking protocol, the protein target is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site pocket. The ligand's structure is optimized for energy minimization. Docking simulations are then performed using software like GLIDE or AutoDock, which calculate binding affinities and scores (e.g., GlideScore or GScore) based on the ligand's fit and interactions within the active site. ijper.org These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on thiophenyl thiazolyl-pyridine hybrids targeting the EGFR tyrosine kinase domain have shown how different substituents on the core structure influence binding energy and inhibitory potency. mdpi.com
The insights from such studies on related structures suggest that this compound could be a candidate for docking against various therapeutic targets, with its furan and nicotinonitrile groups potentially forming key interactions with amino acid residues in an enzyme's active site.
Table 1: Example Molecular Docking Data for Related Heterocyclic Compounds
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Isatin-Indazole Derivatives | ALDH1A1 | -10.1 | Interaction with ligand-binding pocket. nih.gov |
| Isatin-Indazole Derivatives | ALDH3A1 | -10.4 | Interaction with ligand-binding pocket. nih.gov |
| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | -21.98 (for reference inhibitor) | Binding energy comparison. mdpi.com |
This table is illustrative and based on data for structurally related compounds, not this compound itself.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. They provide a detailed view of the dynamic behavior of a system over time, offering insights into the stability of protein-ligand complexes, conformational changes, and the influence of solvent.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Protein-Ligand Contacts: To analyze the persistence of interactions like hydrogen bonds and hydrophobic contacts observed in docking. nih.gov
For instance, an MD simulation of a complex might reveal that a ligand forms an average of 3 to 5 hydrogen bonds with the protein backbone or side-chain acceptors throughout the simulation, indicating a stable binding mode. nih.gov Research has also utilized reactive MD simulations to model the pyrolysis process of furan resins, demonstrating the method's ability to predict the evolution of molecular structures and properties under changing conditions. psu.eduresearchgate.net These examples highlight the potential of MD simulations to elucidate the dynamic interactions and stability of this compound with a biological target, once a relevant complex is identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, untested compounds.
No specific QSAR models for this compound were found in the reviewed literature. However, the approach has been successfully applied to various classes of furan derivatives. For example, QSAR studies have been performed on furan-derived compounds to model their efficacy as corrosion inhibitors for mild steel. digitaloceanspaces.com In such studies, molecular descriptors—which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area)—are calculated for a set of molecules with known activities. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model. digitaloceanspaces.com
Similarly, QSAR models have been developed for series of thiazolopyridine derivatives to predict their antioxidant activity. researchgate.net The statistical validity of these models is crucial and is assessed using parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²), and the Fischer value (F). A robust QSAR model can be a powerful tool for the virtual screening and rational design of novel analogues based on the this compound scaffold for a specific biological activity. researchgate.net
Spectroscopic Property Predictions and Correlations
Theoretical calculations are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.
While direct computational studies on the spectroscopic properties of this compound are scarce, research on the closely related cation, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), provides significant insight. nih.govresearchgate.net Using DFT (B3LYP/6-311G**) and coupled cluster theory (CCSD/6-31G*), researchers have produced energy-optimized structures and calculated vibrational normal modes for this ion. nih.govresearchgate.net
Predicted Vibrational Frequencies: Vibrational analysis of the furanium ion revealed complex modes due to the molecule's lack of symmetry. nih.gov Key stretching motions near the core furan ring structure were identified. For example, a mode primarily involving C5–O1 stretching was predicted in the range of 1546 to 1596 cm⁻¹. researchgate.net Such predictions are invaluable for assigning peaks in experimental IR spectra.
Electronic Properties: Calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces help in understanding the electronic characteristics and reactivity of the molecule. For the furanium ion, these calculations revealed delocalization of the positive charge on the furanium moiety, indicating significant carbocation character at the C5 position. nih.gov Similar calculations for this compound would be expected to shed light on its electronic transitions, which are responsible for its UV-Vis absorption spectrum. Quantum-chemical calculations on other furanone systems have shown that long-wavelength absorption bands in the near-UV region can result from multiple electron transitions. researchgate.net
Table 2: Example of Predicted Vibrational Frequencies for a Related Furanium Ion
| Vibrational Mode Description | Predicted Frequency Range (cm⁻¹) |
|---|
Data from a computational study on 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium. researchgate.net
Theoretical Insights into Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states, reaction pathways, and energetics. This understanding is crucial for optimizing synthetic routes and predicting potential reaction outcomes.
The synthesis of the 5-(furan-3-yl)pyridine core is a key step in producing this compound. Theoretical studies can illuminate the mechanisms of reactions used to form this scaffold. A relevant synthetic method is the Nickel-Catalyzed Suzuki-Miyaura coupling, which has been used to prepare 5-(furan-3-yl)pyrimidine (B15053580) from 5-bromopyrimidine (B23866) and 3-furanylboronic acid. orgsyn.org Computational modeling of such catalytic cycles can detail the elementary steps of oxidative addition, transmetalation, and reductive elimination, providing insights into the role of the catalyst, ligands, and reaction conditions.
Furthermore, theoretical studies on the reactivity of related furanone structures show how they can act as building blocks for more complex heterocyclic systems. mdpi.com For example, the reaction of 3-arylmethylidenefuran-2(3H)-ones with binucleophilic reagents depends on the nature of the substituents and reaction centers within the molecule. mdpi.com
A computational study on the diazonium ion metabolite of a tobacco-specific nitrosamine (B1359907) (NNKDI) suggested the spontaneous formation of the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion through an intramolecular reaction. nih.govresearchgate.net These calculations examined the rotational potential energy surface and confirmed the nucleophilicity of an oxygen atom and the electrophilicity of nitrogen atoms, leading to dinitrogen loss and subsequent furanium ion formation. nih.gov This provides a theoretically predicted intramolecular cyclization mechanism that could be relevant to the formation or reactivity of the furan ring in similar systems.
Future Research Directions and Translational Perspectives for 5 Furan 3 Yl Nicotinonitrile
The unique structural combination of a furan (B31954) ring and a nicotinonitrile scaffold in 5-(Furan-3-yl)nicotinonitrile presents a compelling starting point for further scientific exploration. The inherent biological activities associated with both heterocyclic systems suggest significant potential for therapeutic and material science applications. researchgate.netekb.eg Future research should focus on a multi-pronged approach, encompassing the rational design of new analogues, identification of novel biological targets, in-depth mechanistic studies, and the development of efficient, scalable synthetic routes.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks.
- Infrared (IR) Spectroscopy : Confirms nitrile (C≡N) and furan (C-O-C) functional groups.
- X-ray Crystallography : Resolves bond lengths, angles, and packing motifs (e.g., crystal structures of related nicotinonitrile derivatives) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
How do catalytic mechanisms involving ionic liquids improve nicotinonitrile synthesis?
Advanced
Acidic ionic liquids (e.g., PIL 1) act as bifunctional catalysts, enabling:
Imine Intermediate Formation : Activation of carbonyl groups via hydrogen bonding.
Knoevenagel Condensation : Coupling aldehydes with malononitrile.
Cyclization/Tautomerization : Formation of the pyridine core through cooperative anomeric effects (see Scheme 5 in ).
Key advantages include reduced reaction times, higher yields (quantified in tables, e.g., 85–92% yields under optimized conditions), and recyclability of the catalyst .
What purification strategies are effective for isolating this compound?
Q. Basic
- Solvent Extraction : Partitioning between immiscible solvents to remove byproducts.
- Column Chromatography : Silica gel-based separation using gradients of ethyl acetate/hexane.
- Recrystallization : Dissolving in hot ethanol or acetonitrile, followed by slow cooling to obtain pure crystals .
How can multi-component reactions (MCRs) optimize diversity in nicotinonitrile derivatives?
Advanced
MCRs leveraging malononitrile dimers or Knoevenagel adducts enable rapid skeletal diversification. For example:
- Three-Component Reactions : Combining aldehydes, malononitrile, and furan derivatives to generate substituted pyridines.
- Tandem Cyclization : Intermediate a (from imine and Knoevenagel adduct coupling) undergoes cyclization to form fused heterocycles (e.g., thienopyridines) with antimicrobial potential .
Optimization involves screening solvents (e.g., ethanol vs. DMF), temperatures, and stoichiometric ratios to maximize yield and selectivity .
What analytical methods resolve contradictions in reported bioactivity data for nicotinonitrile derivatives?
Q. Advanced
- High-Throughput Screening (HTS) : Parallel testing across multiple cell lines or enzyme targets to identify consistent trends.
- Metabolite Profiling : LC-MS/MS to rule out off-target effects or metabolic instability.
- Crystallographic Overlays : Comparing ligand-binding modes in protein crystal structures (e.g., kinase inhibitors like CHIR99021) to explain divergent activities .
How are computational methods applied to predict the reactivity of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., ATP-binding pockets) to guide functionalization .
- QSAR Models : Machine learning algorithms correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
What role does regioselectivity play in nicotinonitrile functionalization?
Advanced
Regioselective modifications are governed by:
- Electronic Effects : Electron-deficient pyridine rings favor nucleophilic attack at the 3- or 5-positions.
- Steric Hindrance : Bulky substituents on the furan ring direct reactions to less hindered sites.
- Catalytic Directing Groups : Palladium or copper catalysts enable selective C-H activation for cross-coupling (e.g., Suzuki-Miyaura with boronic esters) .
How are nicotinonitrile derivatives validated as kinase inhibitors or antimicrobial agents?
Q. Advanced
- Kinase Assays : Measure IC values against GSK-3β or CDKs using radioactive ATP-binding assays .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria or fungi .
- In Vivo Models : Efficacy and toxicity profiling in rodent models for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
